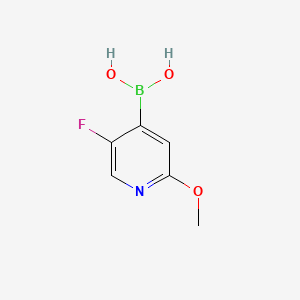

5-Fluoro-2-methoxypyridine-4-boronic acid

Descripción general

Descripción

5-Fluoro-2-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid typically involves the lithiation of 5-fluoro-2-methoxypyridine followed by borylation. The lithiation step is usually carried out using a strong base such as n-butyllithium in an inert atmosphere. The borylation step involves the reaction of the lithiated intermediate with a boron source such as triisopropyl borate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methoxypyridine-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Fluoro-2-methoxypyridine-4-boronic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in drug development.

Key Pharmaceutical Uses:

- Synthesis of Anti-Cancer Agents: Boronic acids are known to inhibit proteasome activity, making them valuable in developing anti-cancer drugs. For example, compounds derived from this compound have shown potential against multiple myeloma.

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity against bacteria like Escherichia coli and fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds can be lower than established drugs like Tavaborole .

Agrochemical Applications

In the agrochemical industry, this compound is utilized for developing herbicides, insecticides, and fungicides. Its derivatives can enhance crop yield and protect plants from pests and diseases.

Agrochemical Uses:

- Herbicides and Insecticides: Boronic acid derivatives serve as effective agents for controlling agricultural pests. Their ability to disrupt specific biological pathways in pests makes them valuable in integrated pest management strategies.

- Plant Growth Regulators: Compounds synthesized from this boronic acid are being explored as plant growth hormones, which can improve stress tolerance and overall plant health.

Material Science Applications

The compound also finds applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and organic electronic materials.

Material Science Uses:

- Metal-Organic Frameworks (MOFs): this compound serves as a precursor for creating MOFs that have applications in gas storage and separation technologies.

- Organic Electronics: It is involved in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Chemical Reactions and Synthesis

The compound is widely recognized for its role as a reagent in various chemical reactions. It is particularly valuable in organic synthesis due to its ability to form stable complexes with enzymes and proteins.

Key Reactions:

- Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of biaryl compounds, which are essential intermediates in pharmaceuticals .

- Typical Conditions:

- Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3)

- Solvents: Toluene or DMF

- Temperature: Room temperature to 100°C

- Typical Conditions:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The cyclic isomer showed enhanced binding affinity to Candida albicans leucyl-tRNA synthetase, indicating potential as a therapeutic agent .

Case Study 2: Synthesis of Anti-Cancer Compounds

Research has shown that the integration of this boronic acid into drug design has led to the development of novel anti-cancer agents that target proteasome pathways effectively. These compounds demonstrated promising results in preclinical trials for multiple myeloma treatment.

Mecanismo De Acción

The primary mechanism of action for 5-Fluoro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-methoxypyridine-3-boronic acid

- 5-Fluoro-2-methoxypyridine-4-boronic acid pinacol ester

- This compound MIDA ester

Uniqueness

Compared to its analogs, this compound offers unique reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern allows for selective functionalization, which is advantageous in the synthesis of complex molecules .

Actividad Biológica

5-Fluoro-2-methoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with a boronic acid functional group. This unique structure enhances its chemical reactivity and biological activity, making it a valuable candidate for various applications in drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). Studies have shown that it acts as an agonist for GPR40 (FFA1), which is implicated in metabolic regulation. The presence of fluorine enhances binding affinity and selectivity towards these targets, potentially acting as an inhibitor or activator depending on the specific enzymatic pathways involved.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The compound's mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis and cell cycle progression .

Anti-inflammatory and Analgesic Properties

The compound has also been studied for its anti-inflammatory effects. Derivatives of this compound have shown promise as anti-inflammatory agents, potentially useful in treating conditions such as rheumatoid arthritis. These compounds may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Modifications to its structure have led to improved metabolic stability and bioavailability. For instance, derivatives with altered functional groups have demonstrated enhanced half-lives and reduced clearance rates in vivo, indicating their potential for sustained therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2-hydroxypyridine | Hydroxyl group at position 2 | Increased solubility and potential for hydrogen bonding |

| 3-Bromo-5-fluoro-2-methoxypyridine | Bromine substitution at position 3 | Altered reactivity and potential for different biological activities |

| 5-Chloro-2-methoxypyridine | Chlorine instead of fluorine at position 5 | Different electronic properties affecting reactivity |

Case Studies

- GPR40 Agonism : A study demonstrated that derivatives of this compound significantly improved glucose tolerance in diabetic mouse models, showcasing their potential in metabolic disease management. The compounds stimulated GLP-1 release, confirming their dual mechanism of action .

- Cancer Cell Proliferation : In experiments involving L1210 mouse leukemia cells, the compound exhibited a marked reduction in cell viability at low concentrations, indicating its potency as an anticancer agent .

- Anti-inflammatory Effects : Research into the anti-inflammatory properties revealed that certain derivatives could effectively reduce markers of inflammation in animal models, suggesting their application in treating chronic inflammatory diseases .

Propiedades

IUPAC Name |

(5-fluoro-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPMZARHJYGFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660538 | |

| Record name | (5-Fluoro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043869-98-2 | |

| Record name | (5-Fluoro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.